molecular formula C9H18N2O B1487405 2-[2-Azabicyclo[2.2.1]hept-7-yl(methyl)amino]-1-ethanol CAS No. 2167785-46-6

2-[2-Azabicyclo[2.2.1]hept-7-yl(methyl)amino]-1-ethanol

Cat. No. B1487405
M. Wt: 170.25 g/mol
InChI Key: JPHXBXAIGPNZSX-UHFFFAOYSA-N
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Description

The compound “2-[2-Azabicyclo[2.2.1]hept-7-yl(methyl)amino]-1-ethanol” is a complex organic molecule. It contains a 2-azabicyclo[2.2.1]heptane core, which is a type of azabicyclic compound . This core structure is a bicyclic compound (a molecule with two rings) that includes a nitrogen atom .


Synthesis Analysis

The synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes, which are related to the compound , has been achieved through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .


Molecular Structure Analysis

The molecular structure of “2-[2-Azabicyclo[2.2.1]hept-7-yl(methyl)amino]-1-ethanol” is based on the 2-azabicyclo[2.2.1]heptane core, which is a seven-membered ring structure with one nitrogen atom . The “2-[2-Azabicyclo[2.2.1]hept-7-yl(methyl)amino]-1-ethanol” compound also contains an ethanol group and a methylamino group attached to the bicyclic core .


Chemical Reactions Analysis

The compound “2-[2-Azabicyclo[2.2.1]hept-7-yl(methyl)amino]-1-ethanol” can be involved in various chemical reactions due to its complex structure. For instance, the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes can be used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates .

Future Directions

The future directions for research on “2-[2-Azabicyclo[2.2.1]hept-7-yl(methyl)amino]-1-ethanol” could include further exploration of its synthesis, investigation of its physical and chemical properties, and study of its potential applications in various fields. The palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which can be used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes, is a particularly promising area of research .

properties

IUPAC Name

2-[2-azabicyclo[2.2.1]heptan-7-yl(methyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-11(4-5-12)9-7-2-3-8(9)10-6-7/h7-10,12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHXBXAIGPNZSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1C2CCC1NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-Azabicyclo[2.2.1]hept-7-yl(methyl)amino]-1-ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-Azabicyclo[2.2.1]hept-7-yl(methyl)amino]-1-ethanol
Reactant of Route 2
2-[2-Azabicyclo[2.2.1]hept-7-yl(methyl)amino]-1-ethanol
Reactant of Route 3
2-[2-Azabicyclo[2.2.1]hept-7-yl(methyl)amino]-1-ethanol
Reactant of Route 4
2-[2-Azabicyclo[2.2.1]hept-7-yl(methyl)amino]-1-ethanol
Reactant of Route 5
2-[2-Azabicyclo[2.2.1]hept-7-yl(methyl)amino]-1-ethanol
Reactant of Route 6
2-[2-Azabicyclo[2.2.1]hept-7-yl(methyl)amino]-1-ethanol

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